Cas no 1361669-26-2 (3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid)

3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid is a chlorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring multiple chlorine substituents and an acetic acid moiety, enhances reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. The compound exhibits stability under standard conditions, facilitating handling and storage. Its distinct substitution pattern allows for selective functionalization, enabling tailored modifications for target applications. The presence of both pyridine and phenyl rings contributes to its versatility in forming complexes or acting as a scaffold for further derivatization. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic properties.
3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid structure
1361669-26-2 structure
Product name:3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid
CAS No:1361669-26-2
MF:C13H7Cl4NO2
MW:351.012179613113
CID:4967975

3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid
    • Inchi: 1S/C13H7Cl4NO2/c14-8-2-1-7(5-11(19)20)18-13(8)6-3-9(15)12(17)10(16)4-6/h1-4H,5H2,(H,19,20)
    • InChI Key: OWQBFPVSDDZKDX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CC(=O)O)N=C1C1C=C(C(=C(C=1)Cl)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Topological Polar Surface Area: 50.2
  • XLogP3: 4.5

3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013029738-1g
3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid
1361669-26-2 97%
1g
1,549.60 USD 2021-06-22
Alichem
A013029738-250mg
3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid
1361669-26-2 97%
250mg
470.40 USD 2021-06-22
Alichem
A013029738-500mg
3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid
1361669-26-2 97%
500mg
815.00 USD 2021-06-22

3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid Related Literature

Additional information on 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid

Introduction to 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid (CAS No. 1361669-26-2)

3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1361669-26-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine family, a heterocyclic aromatic ring system that is widely recognized for its diverse biological activities and pharmacological potential. The structural features of 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid, particularly the presence of multiple chlorine substituents and an acetic acid moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The synthesis and characterization of 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid involve rigorous methodologies to ensure high purity and yield. The introduction of chlorine atoms at specific positions on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the acetic acid group provides a site for further functionalization, allowing chemists to modify the molecule's properties for targeted therapeutic applications.

In recent years, 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid has been explored in various research studies due to its potential as an intermediate in the synthesis of bioactive molecules. Its structural motif is reminiscent of several known pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of pyridine with chlorinated aromatic rings have shown promise in inhibiting specific enzymes involved in disease pathways. This has prompted researchers to investigate 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid as a candidate for developing novel therapeutic agents.

One of the most compelling aspects of 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid is its versatility in medicinal chemistry. The chlorinated phenyl ring can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. This flexibility allows for the design of molecules that can modulate biological processes with high specificity. Furthermore, the acetic acid group can be converted into other functional derivatives such as esters or amides, expanding the compound's utility in drug development pipelines.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid for potential biological activity. Molecular docking studies have identified several analogs of this compound that exhibit enhanced binding affinity to target proteins associated with neurological disorders and metabolic diseases. These findings underscore the importance of 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid as a building block for next-generation therapeutics.

The pharmacokinetic profile of 3-Chloro-2-(3,4,5-trichlorophenyl)pyridine-6-acetic acid is another area of active investigation. Studies have demonstrated that the presence of chlorine atoms improves the compound's bioavailability by enhancing its solubility in lipophilic environments while maintaining stability in aqueous conditions. This balance is crucial for achieving effective drug delivery systems that can target specific tissues or organs. Additionally, the acetic acid group can be exploited to develop prodrugs that release active metabolites in vivo, further optimizing therapeutic efficacy.

In conclusion, 3-Chloro-2-(3,4 5 -trich loroph enyl ) py rid ine - 6 - ac etic ac id ( CAS No . 1 361669 -26 - 2 ) represents a significant advancement i n pharma ceutical research due to i ts unique structural features and multifaceted applications . Its potential as an intermediate i n drug synthesis , along with i ts favorable pharmacokinetic properties , positions i t as a promising candidate f or future therapeutic developments . As research continues to uncover new applications f or this compound , i t is likely t o play an increasingly important role i n addressing various medical challenges .

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